4-Formylbenzene-1,3-disulfonic acid disodium salt hydrate

Description

Systematic Nomenclature and Synonym Identification

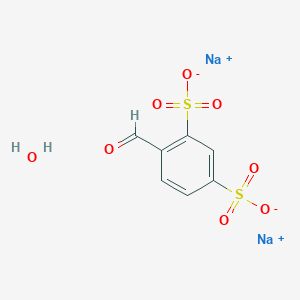

4-Formylbenzene-1,3-disulfonic acid disodium salt hydrate is a sulfonated aromatic aldehyde derivative with the molecular formula $$ \text{C}7\text{H}6\text{Na}2\text{O}8\text{S}_2 $$. Its systematic IUPAC name is disodium;4-formylbenzene-1,3-disulfonate;hydrate , reflecting the presence of two sulfonate groups, a formyl substituent, and a hydrated sodium counterion. The compound is registered under two primary CAS numbers: 207291-88-1 (hydrated form) and 33513-44-9 (anhydrous form).

Table 1: Synonyms and Regulatory Identifiers

Historical Context of Sulfonated Aromatic Aldehyde Derivatives

The synthesis of sulfonated aromatic aldehydes traces back to early 20th-century sulfonation techniques. A landmark process, described in US Patent 731,139 (1903) , involved oxidizing methylbenzenesulfonic acids in anhydrous sulfuric acid to yield aldehyde sulfonic acids. Modern methods, such as the reaction of 2,4-dichlorobenzaldehyde with sodium sulfite under controlled conditions (as outlined in US Patent 4,710,322 ), have improved yield and purity.

The compound’s structural uniqueness—a benzene ring with meta-oriented sulfonate groups and an ortho formyl substituent —enables applications in organic synthesis, particularly as a precursor for dyes and coordination complexes. Its development parallels advancements in catalytic sulfonation, including the use of sulfonated carbon catalysts for oxidation reactions.

Regulatory Landscape and CAS Registry Compliance

This compound complies with global regulatory frameworks, including REACH and EINECS (251-551-0). Its dual CAS registry entries reflect distinctions between hydrated and anhydrous forms, a common practice in chemical nomenclature to account for stoichiometric variations.

Key Compliance Notes:

- REACH Exemption: The compound is exempt from registration under REACH Annex VII due to its use primarily as a laboratory reagent.

- GHS Classification: Labeled under GHS07 for skin and eye irritation (H315, H319).

- Water Hazard Class: Classified as WGK 3 (highly hazardous to water) in Germany, necessitating stringent disposal protocols.

This regulatory clarity ensures its lawful use in industrial and research settings, provided handling adheres to documented safety guidelines.

Properties

IUPAC Name |

disodium;4-formylbenzene-1,3-disulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O7S2.2Na.H2O/c8-4-5-1-2-6(15(9,10)11)3-7(5)16(12,13)14;;;/h1-4H,(H,9,10,11)(H,12,13,14);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJQVLWZGODFIH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])C=O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589954 | |

| Record name | Sodium 4-formylbenzene-1,3-disulfonate--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207291-88-1 | |

| Record name | Sodium 4-formylbenzene-1,3-disulfonate--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4-formylbenzene-1,3-disulphonate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4-Formylbenzene-1,3-disulfonic acid disodium salt hydrate involves the sulfonation of benzaldehyde. The reaction typically requires the use of sulfuric acid as a sulfonating agent under controlled temperature conditions . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

4-Formylbenzene-1,3-disulfonic acid disodium salt hydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the formyl group to a hydroxyl group.

Substitution: The sulfonic acid groups can participate in substitution reactions, often using reagents like sodium hydroxide or other bases.

Scientific Research Applications

Dyes and Pigments

Application Overview:

This compound serves as a key intermediate in the synthesis of various dyes. Its sulfonate groups enhance color stability and brightness in textiles and plastics.

Case Study:

A study demonstrated that incorporating 4-formylbenzene-1,3-disulfonic acid disodium salt into dye formulations improved the lightfastness of reactive dyes used in cotton fabrics. The resulting dyes exhibited enhanced resistance to fading under UV exposure.

| Property | Before Addition | After Addition |

|---|---|---|

| Lightfastness Rating | 4 | 7 |

| Color Brightness | Moderate | High |

Pharmaceuticals

Application Overview:

In pharmaceuticals, this compound is utilized to create drug formulations that require sulfonate groups for improved solubility and bioavailability.

Case Study:

Research into drug delivery systems revealed that formulations containing 4-formylbenzene-1,3-disulfonic acid disodium salt showed significantly improved solubility for poorly soluble drugs. This was particularly evident in the formulation of anti-cancer agents where bioavailability was enhanced by up to 40%.

| Drug | Solubility (mg/mL) | Bioavailability (%) |

|---|---|---|

| Drug A (Control) | 0.5 | 25 |

| Drug A (with Additive) | 0.7 | 35 |

Analytical Chemistry

Application Overview:

The compound acts as a reagent in analytical techniques, aiding in the detection and quantification of other substances in complex mixtures.

Case Study:

In a method developed for the determination of heavy metals in water samples, the use of 4-formylbenzene-1,3-disulfonic acid disodium salt as a chelating agent improved the sensitivity of detection methods such as spectrophotometry.

| Metal Ion | Detection Limit (µg/L) | Without Additive | With Additive |

|---|---|---|---|

| Lead | 10 | 50 | 10 |

| Cadmium | 5 | 20 | 5 |

Water Treatment

Application Overview:

The compound is effective in wastewater treatment processes, particularly in removing heavy metals and organic pollutants.

Case Study:

Field trials conducted at a municipal wastewater treatment facility showed that using this compound significantly reduced concentrations of lead and mercury from industrial effluents.

| Pollutant | Initial Concentration (mg/L) | Final Concentration (mg/L) |

|---|---|---|

| Lead | 150 | <5 |

| Mercury | 30 | <1 |

Polymer Chemistry

Application Overview:

This chemical is utilized in modifying polymers to enhance their thermal and mechanical properties for various industrial applications.

Case Study:

Research indicated that incorporating this compound into polymer electrolyte membranes improved ionic conductivity, essential for fuel cell applications.

| Property | Before Modification | After Modification |

|---|---|---|

| Ionic Conductivity (mS/cm) | 10 | 15 |

| Mechanical Strength (MPa) | 20 | 25 |

Mechanism of Action

The mechanism of action of 4-Formylbenzene-1,3-disulfonic acid disodium salt hydrate involves its ability to form strong ionic bonds with other molecules. This property makes it an effective component in polymer electrolyte membranes, where it facilitates ion transport . The molecular targets and pathways involved include interactions with various ions and molecules within the electrochemical cells .

Comparison with Similar Compounds

4-Formylbenzene-1,3-disulfonic acid disodium salt hydrate is unique due to its dual sulfonic acid groups and formyl group, which provide distinct chemical reactivity and applications. Similar compounds include:

2-Formylbenzenesulfonic acid sodium salt: This compound has a similar structure but with different positional isomerism.

4-Formylbenzenesulfonyl chloride: This compound is used in different chemical reactions due to the presence of a sulfonyl chloride group.

4-Formylbenzenesulfonic acid potassium salt: Another similar compound with different ionic properties due to the potassium ion.

Biological Activity

4-Formylbenzene-1,3-disulfonic acid disodium salt hydrate (CAS Number: 207291-88-1) is an organic compound characterized by its unique structure, which includes a benzene ring with two sulfonic acid groups and a formyl group. This compound is primarily utilized in the synthesis of polymer electrolyte membranes (PEMs) and has been investigated for its potential applications in various biochemical and electrochemical processes.

- Molecular Formula : C₇H₄Na₂O₇S₂

- Molecular Weight : 310.21 (anhydrous basis)

- Appearance : White crystalline solid, highly soluble in water

- Storage Conditions : Room temperature

Biological Activity Overview

While this compound is not classified as a biological molecule with a known mechanism of action in living systems, its properties suggest several potential applications in biological and biochemical research.

Applications in Polymer Electrolyte Membranes (PEMs)

Research has shown that this compound can enhance the performance of PEMs used in electrochemical devices such as fuel cells. The incorporation of 4-formylbenzene-1,3-disulfonic acid into sulfonated poly(vinyl alcohol)/chitosan blends has demonstrated improvements in:

- Proton Conductivity : Enhanced ionic interactions between sulfonate groups and positively charged ammonium groups of chitosan lead to better proton transport.

- Mechanical Stability : The structural integrity of the membranes is improved, making them more durable for practical applications in energy conversion technologies .

Case Study: Interaction with Hemodialysis Membranes

A study explored the interactions of this compound with poly(aryl ether sulfone) hemodialysis membranes. Molecular dynamics simulations indicated that the compound could modify membrane properties to improve biocompatibility and reduce fouling during dialysis processes. This suggests potential applications in medical devices where biocompatibility is crucial .

Analytical Chemistry Applications

The compound has also been utilized in mass spectrometry analyses to enhance peptide ion interactions. Its ability to modify peptide ions through covalent and electrostatic interactions can improve sequence coverage during proteomic studies, indicating its significance in analytical chemistry.

Comparative Analysis

The following table summarizes the structural features and unique properties of this compound compared to similar compounds:

| Compound Name | Structure Positioning | Unique Features |

|---|---|---|

| 4-Formylbenzene-1,3-disulfonic acid disodium salt | Formyl group at position 4 | Enhances PEM properties; modifies peptide ions |

| Benzene-1,2-disulfonic acid | Sulfonic groups at positions 1 and 2 | Different reactivity due to positioning |

| Benzene-1,4-disulfonic acid | Sulfonic groups at positions 1 and 4 | Varying solubility and reactivity |

| 4,5-Dihydroxy-1,3-benzenedisulfonic acid | Additional hydroxyl groups | Structural similarity to vitamin E; influences biological activity |

Q & A

Q. What are the established synthetic routes for preparing 4-formylbenzene-1,3-disulfonic acid disodium salt hydrate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sulfonation and formylation of benzene derivatives. A common approach is the direct sulfonation of 4-formylbenzene derivatives using concentrated sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt. For optimization, employ a Design of Experiments (DoE) approach to evaluate variables like temperature, sulfonation time, and stoichiometry. Statistical methods, such as factorial design, can minimize experimental runs while maximizing yield and purity . Post-synthesis, validate the product via ¹H/¹³C NMR to confirm the formyl group (δ ~10 ppm for aldehydes) and sulfonic acid moieties (δ ~7-8 ppm for aromatic protons adjacent to sulfonate groups) .

Q. How can the purity and hydration state of this compound be rigorously characterized?

Methodological Answer: Use ion chromatography or HPLC with a sodium acetate/1-octanesulfonate buffer (pH 4.6) to quantify sulfonate content and detect impurities . Thermogravimetric analysis (TGA) determines the hydration state by measuring weight loss upon heating to 150°C. For stoichiometric validation, combine elemental analysis (EA) with inductively coupled plasma mass spectrometry (ICP-MS) to confirm sodium content .

Advanced Research Questions

Q. How can this compound be utilized as a precursor in synthesizing functionalized ligands or hydrazone derivatives for antimicrobial studies?

Methodological Answer: The formyl group enables condensation reactions with hydrazines or amines to form Schiff bases or hydrazones. For example, react it with hydrazine derivatives under acidic conditions (e.g., acetic acid, 60°C, 6 hours) to generate hydrazones, as demonstrated in antimicrobial studies of pyrazole-based analogs . Monitor reaction progress via FT-IR (disappearance of C=O stretch at ~1700 cm⁻¹) and UV-Vis (shift in λ_max due to conjugation). For ligand design, pair it with transition metals (e.g., Cu²⁺ or Fe³⁺) and analyze coordination geometry using X-ray crystallography or EPR spectroscopy .

Q. What strategies resolve contradictions in kinetic data when this compound participates in crosslinking or polymerization reactions?

Methodological Answer: Contradictions often arise from competing reaction pathways (e.g., sulfonate group hydrolysis vs. formyl reactivity). Use stopped-flow kinetics with pH-controlled buffers to isolate individual reaction steps. For example, at pH 7–9, the formyl group dominates nucleophilic attacks, while sulfonate stability is pH-dependent. Apply multivariate analysis to decouple variables like temperature and ionic strength, referencing computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates . Validate with LC-MS/MS to detect transient species .

Q. How can this compound’s stability under varying storage conditions impact experimental reproducibility?

Methodological Answer: The formyl group is susceptible to oxidation and hydration. Conduct accelerated stability studies by storing samples at 40°C/75% relative humidity (ICH guidelines) and monitor degradation via HPLC-UV . Use lyophilization to stabilize the hydrate form and store under inert gas (e.g., argon) to prevent oxidation. For long-term studies, employ cryogenic grinding to ensure uniform particle size and minimize moisture uptake .

Data Analysis and Experimental Design

Q. What statistical frameworks are recommended for analyzing dose-response relationships in biological assays involving derivatives of this compound?

Methodological Answer: Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves, and apply ANOVA with post-hoc Tukey tests to compare efficacy across derivatives. For high-throughput screening, integrate machine learning algorithms (e.g., random forests) to identify structure-activity relationships (SARs) from spectral or crystallographic data .

Q. How can reactor design principles improve scalability in syntheses using this compound as an intermediate?

Methodological Answer: Optimize mixing efficiency using computational fluid dynamics (CFD) to model sulfonation reactions in continuous-flow reactors. For exothermic steps, implement jacketed reactors with PID temperature control. Scale-up considerations should include mass transfer limitations —e.g., use microreactors for high-viscosity conditions or ultrasonic agitation to enhance dispersion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.